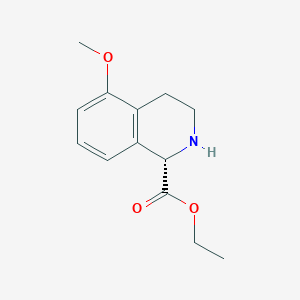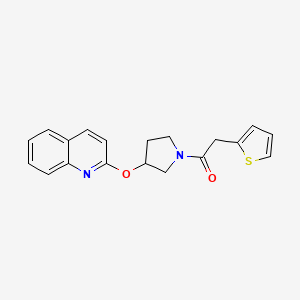![molecular formula C11H13BrN2 B2499400 5-溴-3-(仲丁基)-1H-吡咯并[2,3-b]吡啶 CAS No. 2137707-46-9](/img/structure/B2499400.png)
5-溴-3-(仲丁基)-1H-吡咯并[2,3-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a sec-butyl group at the 3-position
科学研究应用
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
Mode of Action
The presence of a bromine atom and a pyridine ring in the structure suggests that it might undergo electrophilic aromatic substitution reactions . The bromine atom could potentially be replaced by a nucleophile in the body, leading to the formation of a new compound .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structure, it might be involved in pathways where electrophilic aromatic substitution reactions occur .
Pharmacokinetics
The presence of a bromine atom could potentially affect its bioavailability, as halogens are known to influence the lipophilicity of compounds, which in turn can affect their absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of “5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine”. For instance, the pH could affect the ionization state of the compound, thereby influencing its absorption and distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a boronic acid or ester with an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale production.
化学反应分析
Types of Reactions
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve a base and a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar applications.
3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine substitution but shares the core structure.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the sec-butyl group.
Uniqueness
5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the bromine atom and the sec-butyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique substitution pattern can enhance its utility in specific applications, such as targeted drug design or the development of advanced materials .
属性
IUPAC Name |
5-bromo-3-butan-2-yl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-3-7(2)10-6-14-11-9(10)4-8(12)5-13-11/h4-7H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPBMNMMJGHCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CNC2=C1C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137707-46-9 |
Source


|
| Record name | 5-bromo-3-(butan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)


![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)


![2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2499339.png)
